GI254023X

概要

説明

この化合物は、ADAM17と比較してADAM10において100倍以上の効力を示します 。これは主に、メタロプロテアーゼの阻害とそのさまざまな生物学的プロセスにおける役割を研究するために、科学研究で使用されています。

準備方法

合成経路と反応条件

GI 254023Xの合成は、コア構造の調製から始まり、官能基の導入が続く、複数の手順を伴います。主な手順には以下が含まれます。

- コアペンタンアミド構造の形成。

- ヒドロキシホルムアミド基の導入。

- ジメチルプロピル基の付加。

- 最終的な精製により、純度が98%以上になります .

工業的生産方法

GI 254023Xの特定の工業的生産方法は広く文書化されていませんが、この化合物は通常、高純度と一貫性を確保するために、制御された条件下で研究室で合成されます。このプロセスには、保護基の使用、選択的反応、クロマトグラフィー精製など、標準的な有機合成技術が含まれます。

化学反応の分析

反応の種類

GI 254023Xは主に以下の反応を起こします。

置換反応: さまざまな官能基の導入。

加水分解: 酸性または塩基性条件下での化合物の分解。

酸化と還元: さまざまな生物学的活性を研究するための官能基の修飾。

一般的な試薬と条件

置換反応: 穏やかな条件下でのハロアルカンと求核試薬の使用。

加水分解: 通常、塩酸または水酸化ナトリウムを使用して、酸性または塩基性条件。

酸化と還元: 過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤の使用。

生成される主な生成物

これらの反応から生成される主な生成物には、化合物の構造活性相関を研究するために使用される、コアペンタンアミド構造のさまざまな誘導体が含まれます。

科学研究への応用

GI 254023Xは、科学研究において幅広い用途があり、以下を含みます。

化学: メタロプロテアーゼの阻害とその触媒作用における役割の研究。

生物学: 細胞接着、移動、シグナル伝達などの細胞プロセスにおけるADAM10の役割の調査.

医学: 癌、アルツハイマー病、炎症性疾患など、ADAM10が関与する疾患における潜在的な治療的用途の探求.

産業: 工業プロセスに関与するメタロプロテアーゼやその他の酵素に対する新しい阻害剤の開発。

科学的研究の応用

Neuroprotection in Traumatic Brain Injury

One significant application of GI254023X is its use in models of traumatic brain injury (TBI). In studies involving controlled cortical impact (CCI) models, treatment with this compound has been shown to reduce brain tissue loss and axonal injury while attenuating pro-inflammatory gene expression . This suggests that inhibiting ADAM10 may provide neuroprotective benefits during acute brain injury phases.

| Study | Model | Dosage | Findings |

|---|---|---|---|

| CCI | 100 mg/kg | Reduced brain lesions and axonal injury; attenuated pro-inflammatory markers |

Cancer Research

This compound has also been investigated for its role in cancer biology. In pancreatic cancer models, inhibition of ADAM10 with this compound prevented the generation of soluble amyloid precursor protein alpha (sAPPα), which is associated with enhanced cell survival and anchorage-independent growth . This highlights the potential of this compound as an adjunct therapy to traditional chemotherapeutics like gemcitabine.

| Study | Cancer Type | Effect on Cell Growth | Combination Treatment |

|---|---|---|---|

| Pancreatic | Inhibited sAPPα generation; reduced cell survival | Enhanced effect with gemcitabine |

Role in Breast Cancer

In breast cancer studies, high levels of ADAM10 expression have been linked to poor treatment outcomes. Treatment with this compound has shown promise in reducing cell invasion and proliferation in breast cancer cell lines . This suggests that targeting ADAM10 may improve therapeutic responses in patients with high ADAM10 expression.

Developmental Biology

This compound has been utilized to study the role of ADAM10 in embryonic development. In experiments involving mouse embryos, inhibition of ADAM10 at critical stages led to impaired blastocyst development, indicating its essential role in early developmental processes . This provides insights into how metalloproteinases influence embryogenesis and maternal-fetal interactions.

Implications for Therapeutic Development

The selective inhibition of ADAM10 by this compound positions it as a promising candidate for therapeutic development across various diseases characterized by dysregulated metalloproteinase activity. Its ability to modulate inflammatory responses and cellular behaviors makes it a potential target for conditions such as:

- Neurodegenerative diseases : By protecting neuronal integrity during injury.

- Cancer : By inhibiting tumor growth and metastasis.

- Inflammatory disorders : By reducing pro-inflammatory cytokine production.

作用機序

GI 254023Xは、ADAM10メタロプロテアーゼの活性を選択的に阻害することによって、その効果を発揮します。この化合物はADAM10の活性部位に結合し、その基質を切断するのを防ぎます。 この阻害は、炎症や免疫反応に関与するインターロイキン-6受容体、CX3CL1、CXCL16などのさまざまなシグナル伝達分子の放出を阻害します 。 ADAM10の阻害は、神経突起の伸長と細胞接着プロセスにも影響を与えます .

類似化合物との比較

類似化合物

GI 4023: 同様の効力を持つ別の選択的ADAM10阻害剤。

SRI028594: ADAM10に対する阻害活性に匹敵する化合物.

ユニークさ

GI 254023Xは、ADAM17よりもADAM10に対して高い選択性を有するという点でユニークであり、さまざまな生物学的プロセスにおけるADAM10の特定の役割を研究するための貴重なツールとなっています。 ADAM10媒介性の切断事象を高効力で阻害する能力は、他のメタロプロテアーゼ阻害剤とは異なります .

生物活性

GI254023X is a selective inhibitor of the ADAM10 metalloprotease, known for its significant role in various biological processes, including cell signaling, inflammation, and cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in therapeutic contexts.

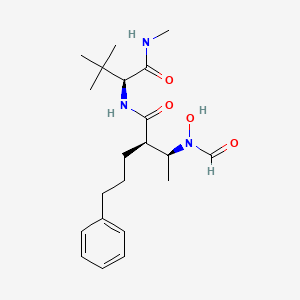

- Chemical Name : (2R)-N-[(1S)-2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]-2-[(1S)-1-(N-hydroxyformamido)ethyl]-5-phenylpentanamide

- Purity : ≥98%

- Potency : Over 100-fold higher potency at ADAM10 compared to ADAM17, with an IC50 of approximately 5.3 nM for ADAM10 and 541 nM for ADAM17 .

This compound functions primarily as a metalloprotease inhibitor, selectively targeting ADAM10. It exhibits the following mechanisms:

- Inhibition of Shedding : The compound blocks the constitutive release of various substrates such as IL-6R, CX3CL1, and CXCL16 in cell-based cleavage experiments. This inhibition extends to preventing E-cadherin cleavage in epithelial cells (A549) and inhibiting neuronal outgrowth mediated by ADAM10 .

- Selective Substrate Interaction : Research indicates that the selectivity of this compound may be attributed to differential glycosylation of substrates, allowing for targeted inhibition without affecting other metalloproteases significantly .

In Vitro Studies

Several studies have highlighted the biological activity of this compound in vitro:

Case Studies

- Staphylococcus aureus Infection : In a murine model, systemic treatment with this compound (200 mg/kg/day for five days) demonstrated reduced dermonecrotic lesions and abscess sizes compared to controls. This study underscores the role of ADAM10 in mediating epithelial barrier injury during infections .

- Acute T-Lymphoblastic Leukemia : A study investigated the effects of this compound on Jurkat cells (a model for acute T-lymphoblastic leukemia). Results indicated that treatment led to decreased proliferation and increased apoptosis rates, suggesting potential therapeutic applications in hematological malignancies .

Pharmacokinetics and Clinical Implications

Pharmacokinetic studies have shown that this compound can achieve effective concentrations in serum and tissues, supporting its utility as both an in vitro and potentially in vivo probe for ADAM10 activity. The compound's ability to inhibit critical shedding events positions it as a candidate for therapeutic interventions in diseases characterized by dysregulated ADAM10 activity, such as cancer and inflammatory disorders .

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism of GI254023X, and how does it influence experimental outcomes in cellular models?

this compound is a selective ADAM10 inhibitor, modulating proteolytic shedding of transmembrane proteins like NOTCH and EGFR. Its mechanism involves binding to ADAM10’s active site, inhibiting substrate cleavage, which alters downstream signaling pathways (e.g., MAPK/ERK) . To validate this, researchers should employ techniques such as Western blotting (to detect cleaved substrates) and enzymatic activity assays (e.g., fluorogenic ADAM10 substrates) .

Q. Which experimental models are most suitable for studying this compound’s effects on tumor progression?

Preclinical studies often use murine models (e.g., Nf1OPG mice for optic pathway gliomas) and human cell lines (e.g., AB12 and PM27 mesothelioma cells). These models allow assessment of proliferation, migration, and invasion via assays like wound healing, transwell migration, and 3D spheroid formation . Ensure consistency by replicating experiments across multiple cell lines and in vivo systems to account for biological variability.

Q. What are the standard protocols for dosing this compound in vitro and in vivo?

In vitro: Typical concentrations range from 1–10 µM, with exposure times of 24–72 hours, depending on the assay (e.g., 48 hours for wound healing in AB12 cells) . In vivo: Dosages vary by model; for Nf1OPG mice, intraperitoneal injections of 10 mg/kg twice weekly for 4–8 weeks are used . Include vehicle controls and monitor toxicity via body weight and organ histology.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects across studies (e.g., increased proliferation in AB12 cells vs. tumor suppression in Nf1OPG mice)?

Contradictions may arise from context-dependent ADAM10 roles. In AB12 cells, this compound may indirectly activate compensatory pathways (e.g., integrin signaling), while in Nf1OPG models, it suppresses oncogenic ADAM10 substrates like NOTCH1. To address this:

- Perform multi-omics profiling (transcriptomics/proteomics) to identify pathway crosstalk.

- Compare dose-response curves across models to identify threshold effects .

- Use conditional ADAM10 knockout models to isolate this compound’s specificity .

Q. What methodological strategies optimize this compound’s therapeutic efficacy in combination therapies?

Synergy studies require systematic approaches:

- Screening: Use high-throughput combinatorial drug libraries (e.g., this compound + EGFR inhibitors).

- Validation: Assess synergy via Chou-Talalay plots or Bliss independence models.

- Mechanistic follow-up: Evaluate combined effects on downstream targets (e.g., phospho-ERK/STAT3) using phospho-specific antibodies .

Q. How can researchers address translational challenges when moving this compound from preclinical models to clinical trials?

Key considerations include:

- Pharmacokinetics: Conduct bioavailability studies using LC-MS/MS to quantify plasma/tissue concentrations.

- Biomarker development: Identify surrogate markers (e.g., soluble ADAM10 substrates in serum) to monitor target engagement .

- Toxicity profiling: Use organoid models to predict off-target effects in human tissues .

Methodological and Data Analysis Questions

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?

- Non-linear regression: Fit dose-response data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- ANOVA with post-hoc tests: Compare multiple treatment groups (e.g., Tukey’s HSD for migration assay data) .

- Time-series analysis: Use mixed-effects models for longitudinal in vivo studies .

Q. How should researchers validate this compound’s specificity for ADAM10 in complex biological systems?

- Genetic validation: CRISPR/Cas9-mediated ADAM10 knockout followed by rescue experiments.

- Proteomic profiling: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify substrate cleavage changes.

- Off-target screening: Kinase inhibition panels or thermal shift assays .

Q. What strategies ensure reproducibility when studying this compound in heterogeneous tumor models?

- Standardize assays: Adopt MIAME (Minimum Information About a Microarray Experiment) guidelines for omics data.

- Batch controls: Include inter-experiment controls (e.g., reference cell lines) to normalize technical variability.

- Data sharing: Publish raw datasets (e.g., proteomics on PRIDE Archive) and detailed protocols .

Q. Ethical and Translational Considerations

Q. What ethical guidelines apply to preclinical studies using this compound in animal models?

Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including:

特性

IUPAC Name |

(2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[(1S)-1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O4/c1-15(24(28)14-25)17(13-9-12-16-10-7-6-8-11-16)19(26)23-18(20(27)22-5)21(2,3)4/h6-8,10-11,14-15,17-18,28H,9,12-13H2,1-5H3,(H,22,27)(H,23,26)/t15-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVMTHKJUAOZJP-CGTJXYLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCC1=CC=CC=C1)C(=O)NC(C(=O)NC)C(C)(C)C)N(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CCCC1=CC=CC=C1)C(=O)N[C@H](C(=O)NC)C(C)(C)C)N(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433275 | |

| Record name | (2R,3S)-3-(Formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid [(1S)-2,2-dimethyl-1-(methylcarbamoyl)-1-propyl]amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260264-93-5 | |

| Record name | (2R,3S)-3-(Formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid [(1S)-2,2-dimethyl-1-(methylcarbamoyl)-1-propyl]amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。